

Spectroscopic Data Analysis of Methyl Cyclohexanecarboxylate (CAS 4630-82-4)

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Compound of Interest

Compound Name: Methyl cyclohexanecarboxylate

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl cyclohexanecarboxylate** (CAS 4630-82-4), a compound of interest in various chemical and pharmaceutical research domains. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its spectroscopic characteristics to aid in its identification, characterization, and utilization in research and development.

Compound Information

Identifier	Value
CAS Number	4630-82-4
Chemical Name	Methyl cyclohexanecarboxylate
Molecular Formula	C ₈ H ₁₄ O ₂
Molecular Weight	142.20 g/mol
Synonyms	Hexahydrobenzoic acid methyl ester, Methyl cyclohexanoate, Methyl cyclohexylcarboxylate

Spectroscopic Data

The following sections present the key spectroscopic data for **methyl cyclohexanecarboxylate**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **methyl cyclohexanecarboxylate** are summarized below.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.66	s	3H	$-\text{OCH}_3$
2.29	tt	1H	$-\text{CH}-$ (cyclohexyl C1)
1.89 - 1.70	m	4H	Cyclohexyl CH_2
1.63 - 1.55	m	1H	Cyclohexyl CH
1.45 - 1.18	m	5H	Cyclohexyl CH_2

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
176.6	$\text{C}=\text{O}$
51.4	$-\text{OCH}_3$
43.2	Cyclohexyl C1
29.1	Cyclohexyl C2, C6
25.8	Cyclohexyl C3, C5
25.4	Cyclohexyl C4

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, aiding in the determination of its molecular weight and elemental composition. The

data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Table 3: GC-MS Spectroscopic Data (Electron Ionization)

m/z	Relative Intensity (%)	Fragment
55	99.99	$[C_4H_7]^+$
87	98.60	$[M-C_4H_7]^+$
83	77.30	$[C_6H_{11}]^+$
110	29.30	$[M-CH_2O]^+$
142	28.00	$[M]^+$

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2930	Strong	C-H stretch (alkane)
2855	Strong	C-H stretch (alkane)
1735	Strong	C=O stretch (ester)
1450	Medium	C-H bend (alkane)
1170	Strong	C-O stretch (ester)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These methodologies are based on standard laboratory practices and provide a framework for obtaining similar spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **methyl cyclohexanecarboxylate** (typically 5-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: The spectrum is acquired on a 400 MHz spectrometer. A standard single-pulse experiment is performed with a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- ^{13}C NMR: The spectrum is acquired on the same spectrometer, typically operating at 100 MHz for ^{13}C . A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-10 seconds) and a larger number of scans (e.g., 1024 or more) are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **methyl cyclohexanecarboxylate** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography:

- **Column:** A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane) is commonly used.
- **Carrier Gas:** Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
- **Injection:** A small volume (e.g., 1 μL) of the sample solution is injected into the heated inlet in split or splitless mode.

- **Temperature Program:** A typical oven temperature program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

Mass Spectrometry:

- **Ionization:** Electron Ionization (EI) is performed at a standard energy of 70 eV.
- **Mass Analyzer:** A quadrupole or ion trap mass analyzer is used to scan a mass range (e.g., m/z 40-400).
- **Data Analysis:** The resulting mass spectra of the eluting peaks are compared with spectral libraries (e.g., NIST) for compound identification.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **methyl cyclohexanecarboxylate**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path of an FTIR spectrometer, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm^{-1}).

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

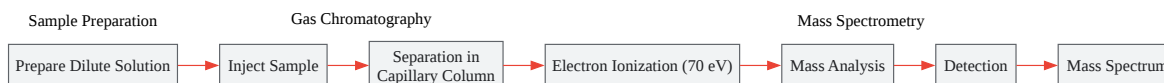
Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.



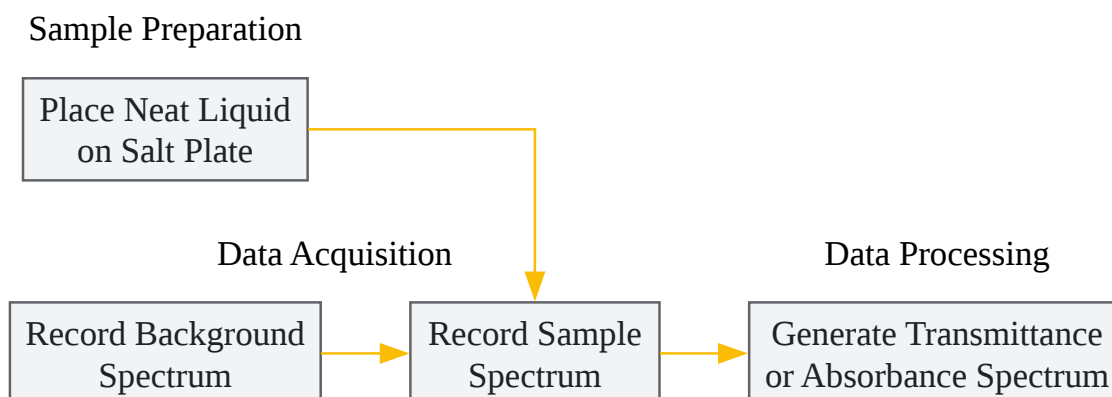
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NMR Spectroscopy Experimental Workflow



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GC-MS Experimental Workflow



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IR Spectroscopy Experimental Workflow

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